molecular formula C19H15BrFN3O4 B2887070 N-(4-bromo-2-fluorophenyl)-2-(4-(2-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide CAS No. 898463-94-0

N-(4-bromo-2-fluorophenyl)-2-(4-(2-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide

Cat. No.: B2887070
CAS No.: 898463-94-0
M. Wt: 448.248
InChI Key: KJPVOPSVOGQSAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-fluorophenyl)-2-(4-(2-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide is a synthetic acetamide derivative characterized by a 2,3-dioxo-3,4-dihydropyrazine (dihydropyrazinone) core linked to a substituted phenylacetamide group. The compound features a 4-bromo-2-fluorophenyl substituent on the acetamide nitrogen and a 2-methoxyphenyl group attached to the dihydropyrazinone ring.

The dihydropyrazinone moiety is a critical pharmacophore in medicinal chemistry, often associated with hydrogen-bonding interactions and conformational rigidity, which can enhance target binding . The halogenated aryl groups (bromo and fluoro) may improve metabolic stability and influence lipophilicity, while the methoxy group on the phenyl ring could modulate electronic effects and solubility .

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[4-(2-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrFN3O4/c1-28-16-5-3-2-4-15(16)24-9-8-23(18(26)19(24)27)11-17(25)22-14-7-6-12(20)10-13(14)21/h2-10H,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPVOPSVOGQSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrFN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-2-fluorophenyl)-2-(4-(2-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H17BrF N3O3
  • Molecular Weight : 396.25 g/mol

This compound features a pyrazine ring and multiple functional groups that may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of pyrazine compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the methoxyphenyl group is thought to enhance this activity by increasing lipophilicity and facilitating cellular uptake.
  • Antimicrobial Properties : Compounds with similar structures have been reported to possess antimicrobial effects against a range of pathogens. The bromine and fluorine substitutions may play a role in enhancing the antimicrobial efficacy.
  • Enzyme Inhibition : Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways related to cancer progression or microbial growth.

The precise mechanisms through which this compound exerts its effects are still under investigation. However, potential mechanisms include:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death in tumor cells.
  • Inhibition of DNA Synthesis : By interfering with nucleic acid synthesis, the compound may prevent cell division in rapidly proliferating cells.
  • Disruption of Membrane Integrity : The hydrophobic nature of the compound might disrupt microbial cell membranes, leading to cell lysis.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • Antitumor Studies :
    • A study published in Journal of Medicinal Chemistry explored various pyrazine derivatives and found that certain modifications led to enhanced cytotoxicity against breast cancer cell lines (MCF-7) .
    • Another study indicated that similar compounds could inhibit the growth of prostate cancer cells through apoptosis induction .
  • Antimicrobial Activity :
    • Research conducted by the Journal of Antimicrobial Chemotherapy showed that compounds with similar structures exhibited significant antibacterial activity against Gram-positive bacteria .
    • A comparative analysis revealed that modifications on the phenyl rings could lead to increased potency against different microbial strains .

Data Summary Table

Biological Activity Effect Reference
AntitumorInduces apoptosis in MCF-7 cells
AntimicrobialEffective against Gram-positive bacteria
Enzyme inhibitionPotential inhibition of metabolic enzymes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Dihydropyrazinone Cores

Compound 1 : N-(3,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide ()

  • Structural Differences: Replaces the 4-bromo-2-fluorophenyl group with a 3,4-dimethoxyphenyl group and substitutes the 2-methoxyphenyl on the dihydropyrazinone with a 4-fluorophenyl.
  • Key Properties :
    • Molecular weight: 399.38 g/mol
    • logP: 0.8155 (indicative of moderate lipophilicity)
    • Hydrogen bond acceptors: 8 (high polarity)
  • Implications : The dimethoxy groups enhance solubility compared to halogenated analogs but may reduce binding affinity to hydrophobic enzyme pockets .

Compound 2 : 2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide ()

  • Structural Differences: Replaces the dihydropyrazinone’s oxygen atom with a sulfur atom (thioether linkage) and substitutes the 2-methoxyphenyl with a 4-methoxyphenyl.
  • Key Properties :
    • Molecular weight: 446.3 g/mol
    • Smiles: COc1ccc(NC(=O)CSc2nccn(-c3ccc(Br)cc3)c2=O)cc1
  • Implications : The thioether linkage may alter electronic distribution and redox stability compared to the oxygen analog .

Halogenated Acetamide Derivatives

Compound 3 : N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide ()

  • Structural Differences: Lacks the dihydropyrazinone core; instead, it has a naphthyl group.
  • Crystallographic Data :
    • Dihedral angle between aromatic rings: 66.4°
    • Intermolecular interactions: N–H⋯O and C–H⋯F hydrogen bonds stabilize the crystal lattice .
  • Implications : Halogen substituents (Cl, F) enhance packing efficiency in crystal structures, which may correlate with improved thermal stability .

Compound 4 : N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide ()

  • Structural Differences: Features a hexahydroquinazolinone core instead of dihydropyrazinone.
  • Bioactivity :
    • Binds to MMP-9 with KD = 320 nM
    • Inhibits tumor growth and metastasis by disrupting integrin and CD44 interactions .
  • Implications: The hexahydroquinazolinone core may confer greater conformational flexibility than the planar dihydropyrazinone .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Core Structure Key Substituents Notable Properties/Activity
Target Compound ~433.3 (calculated) Dihydropyrazinone 4-bromo-2-fluorophenyl, 2-methoxyphenyl N/A (inferred lipophilicity: logP ~2)
N-(3,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-dihydropyrazin-1(2H)-yl]acetamide 399.38 Dihydropyrazinone 3,4-dimethoxyphenyl, 4-fluorophenyl logP = 0.8155; 8 H-bond acceptors
2-((4-(4-bromophenyl)-dihydropyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide 446.3 Thio-dihydropyrazine 4-bromophenyl, 4-methoxyphenyl Sulfur linkage enhances stability
N-(4-fluorophenyl)-hexahydroquinazolinone butanamide ~362.4 (estimated) Hexahydroquinazolinone 4-fluorophenyl MMP-9 inhibitor (KD = 320 nM)

Research Findings and Implications

  • Crystallographic Insights : Halogenated acetamides (e.g., ) exhibit strong intermolecular interactions (N–H⋯O, C–H⋯F), which correlate with high thermal stability (melting points >420 K) . The target compound’s bromo and fluoro substituents may similarly enhance packing efficiency.
  • Bioactivity Trends: Analogs with dihydropyrazinone or thio-dihydropyrazine cores () show promise as enzyme inhibitors. The target’s dihydropyrazinone moiety could position it as a candidate for MMP-9 or kinase inhibition, though experimental validation is needed.
  • Synthetic Accessibility : The acetamide scaffold is highly modular, allowing for rapid generation of analogs via coupling reactions (e.g., EDC-mediated amidation, as in ) .

Q & A

Q. What are the critical steps in synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Coupling reactions to attach the bromo-fluorophenyl group to the acetamide backbone.
  • Cyclization to form the 2,3-dioxo-3,4-dihydropyrazine ring.
  • Functionalization of the pyrazine core with the 2-methoxyphenyl substituent. Key parameters include solvent choice (e.g., DMF or acetonitrile), temperature control (60–120°C), and catalysts like palladium for cross-coupling reactions. Characterization via NMR and MS is essential to confirm intermediate purity .

Q. Which spectroscopic techniques are recommended for structural validation?

  • ¹H/¹³C NMR : To confirm proton environments and carbon frameworks, particularly for distinguishing dihydropyrazine ring conformers.
  • High-Resolution Mass Spectrometry (HR-MS) : For precise molecular weight confirmation.
  • FT-IR : To identify carbonyl (C=O) and amide (N-H) functional groups. Cross-referencing with computational simulations (e.g., DFT) can resolve ambiguities in spectral assignments .

Q. What functional groups dictate its chemical reactivity?

  • Dihydropyrazine-dione core : Prone to nucleophilic attacks at the carbonyl positions.
  • Acetamide moiety : Participates in hydrogen bonding, influencing solubility and target interactions.
  • Bromo-fluorophenyl group : Enhances lipophilicity and potential halogen-bonding interactions in biological systems. These groups require controlled reaction conditions (e.g., anhydrous environments) to avoid decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

  • Solvent screening : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates.
  • Catalyst optimization : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling of aryl halides.
  • Temperature gradients : Stepwise heating (e.g., 80°C for cyclization, 100°C for aryl coupling) minimizes side reactions. DOE (Design of Experiments) approaches are recommended to systematically evaluate variables .

Q. What strategies address contradictions in biological activity data?

  • Dose-response profiling : Validate activity across multiple assays (e.g., MTT for cytotoxicity, ELISA for target inhibition).
  • Metabolite analysis : LC-MS/MS to identify degradation products that may interfere with assays.
  • Structural analogs comparison : Test derivatives with modified substituents (e.g., replacing methoxy with ethoxy) to isolate pharmacophoric elements .

Q. How to design Structure-Activity Relationship (SAR) studies?

  • Core modifications : Synthesize analogs with varying substituents on the dihydropyrazine ring (e.g., Cl, CN, NO₂).
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes against targets like kinase enzymes.
  • In vitro validation : Prioritize analogs showing >50% inhibition in primary screens for secondary profiling (e.g., selectivity panels) .

Q. How to resolve discrepancies in NMR spectral data?

  • 2D NMR techniques : HSQC and HMBC to correlate ambiguous proton-carbon couplings.
  • Dynamic effects analysis : Variable-temperature NMR to assess conformational flexibility in the dihydropyrazine ring.
  • Comparative analysis : Align data with structurally similar compounds (e.g., pyrazine-diones in ) .

Molecular Properties and Stability

Q. What are the key stability considerations for this compound?

  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation.
  • Hydrolytic stability : Avoid aqueous buffers at pH >8, as the acetamide bond may hydrolyze.
  • Thermal stability : DSC/TGA analysis reveals decomposition above 200°C, requiring low-temperature storage (−20°C) .

Q. How to mitigate solubility challenges in biological assays?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain solubility without cytotoxicity.
  • Salt formation : Prepare hydrochloride salts via HCl gas treatment to enhance aqueous solubility.
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles for sustained release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.